molecular formula C16H38HgP2 B14379592 Di-tert-butylphosphane--mercury (2/1) CAS No. 90054-11-8

Di-tert-butylphosphane--mercury (2/1)

Cat. No.: B14379592
CAS No.: 90054-11-8
M. Wt: 493.01 g/mol
InChI Key: LPZQIHDSUFUSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butylphosphane–mercury (2/1) is a chemical compound that consists of two di-tert-butylphosphane molecules coordinated to a single mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butylphosphane–mercury (2/1) typically involves the reaction of di-tert-butylphosphane with a mercury salt, such as mercury(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane. The general reaction can be represented as follows:

2(CH3)3CPH+HgCl2(CH3)3CP2Hg+2HCl2 \text{(CH}_3\text{)}_3\text{CPH} + \text{HgCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CP}_2\text{Hg} + 2 \text{HCl} 2(CH3​)3​CPH+HgCl2​→(CH3​)3​CP2​Hg+2HCl

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane ligands can be oxidized to phosphine oxides.

    Substitution: The mercury center can participate in substitution reactions with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

    Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.

Major Products

    Oxidation: The major product is di-tert-butylphosphine oxide.

    Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.

Scientific Research Applications

Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.

    Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylphosphine oxide
  • Bis(tert-butyl)phosphine
  • Di-tert-butylphosphine

Uniqueness

Di-tert-butylphosphane–mercury (2/1) is unique due to the presence of both phosphane and mercury in the same molecule, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in research and industrial applications.

Properties

CAS No.

90054-11-8

Molecular Formula

C16H38HgP2

Molecular Weight

493.01 g/mol

IUPAC Name

ditert-butylphosphane;mercury

InChI

InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3;

InChI Key

LPZQIHDSUFUSKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.